molecular formula C22H28N2O3S B2892682 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 923174-80-5

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2892682
CAS No.: 923174-80-5
M. Wt: 400.54
InChI Key: SISCMLMSIFSRFV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity and molecular recognition properties . The molecule integrates a benzamide moiety linked via a sulfonyl ethyl chain, a structure often associated with targeted agent development. The THIQ core is recognized for its diverse pharmacological profile, and synthetic THIQ analogs have demonstrated a wide range of bioactivities in research settings, including potential anti-cancer, anti-bacterial, and anti-inflammatory properties . The specific structural motifs present in this molecule—including the tert-butyl group for enhanced lipophilicity and the sulfonamide linker for potential protein binding—make it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel therapeutic agents targeting various diseases . It serves as a key intermediate for synthesizing more complex derivatives and for biochemical screening assays to identify new biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-22(2,3)20-10-8-18(9-11-20)21(25)23-13-15-28(26,27)24-14-12-17-6-4-5-7-19(17)16-24/h4-11H,12-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISCMLMSIFSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for tetrahydroisoquinoline synthesis, leveraging condensation between β-arylethylamines and carbonyl compounds. In a representative approach, dopamine or 3-hydroxyphenethylamine reacts with ethyl glyoxylate or methyl 4-formylbenzoate under acidic conditions to yield tetrahydroisoquinoline carboxylates. For instance, treatment of 3-hydroxyphenethylamine with ethyl glyoxylate in trifluoroacetic acid at 70°C generates the bicyclic intermediate, which is subsequently protected as a BOC-derivative to prevent unwanted side reactions during downstream functionalization. Critical to this method is the use of neat trifluoroacetic acid , which enhances cyclization efficiency while minimizing epimerization.

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization, particularly for introducing substituents at the 6- and 7-positions of the tetrahydroisoquinoline ring. As demonstrated in recent studies, phenylethylamine derivatives undergo condensation with arylacetic acids to form amide precursors, which are cyclized using phosphoryl chloride or PCl₅. For example, coupling 3-nitrophenylethylamine with 3,4-dimethoxyphenylacetic acid yields an intermediate amide, which is cyclized under refluxing toluene to afford the dihydroisoquinoline. Subsequent reduction with sodium borohydride furnishes the tetrahydroisoquinoline core. This method offers superior control over ring substitution patterns but requires meticulous optimization of reaction time and temperature to avoid over-cyclization or decomposition.

Sulfonylation at the Tetrahydroisoquinoline 2-Position

Introducing the sulfonamide moiety at the 2-position demands regioselective sulfonylation under conditions compatible with the tetrahydroisoquinoline’s amine functionality.

Sulfonyl Chloride Coupling

Patent literature describes the use of arylsulfonyl chlorides for direct sulfonylation of secondary amines. In a validated protocol, the tetrahydroisoquinoline amine is treated with 2-nitrobenzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). For instance, reaction with benzenesulfonyl chloride in dichloromethane at 0°C achieves >80% conversion to the sulfonamide, with minimal formation of bis-sulfonylated byproducts. The choice of solvent proves critical: polar aprotic solvents like DMAC or DMF enhance reactivity, while ethereal solvents suppress unwanted side reactions.

Protecting Group Strategies

To prevent N-sulfonylation at undesired positions, temporary protection of the tetrahydroisoquinoline nitrogen is often employed. The BOC (tert-butyloxycarbonyl) group, introduced via reaction with di-tert-butyl dicarbonate, provides robust protection during sulfonylation. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine without cleaving the sulfonamide bond. This orthogonal protection-deprotection sequence is pivotal for achieving high regioselectivity, particularly when multiple reactive nitrogen sites are present.

Assembly of the 4-tert-Butylbenzamide Moiety

The 4-tert-butylbenzamide segment is typically synthesized separately and coupled to the sulfonamide-bearing ethylamine linker.

Benzamide Synthesis

4-tert-Butylbenzoic acid serves as the starting material, activated as its acid chloride using thionyl chloride or oxalyl chloride. Reaction with ethylamine in the presence of Hünig’s base (DIPEA) yields the primary amide, which is subsequently alkylated at the ethylamine nitrogen. Alternative routes employ solid-phase synthesis, where the acid is immobilized on a Marshall linker resin and coupled with amines under microwave-assisted conditions.

Amide Coupling to the Sulfonamide-Ethylamine Linker

The final assembly involves coupling the 4-tert-butylbenzamide to 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine. This is achieved via carbodiimide-mediated coupling (EDC/HOBt) or through formation of the benzoyl chloride in situ. In a representative procedure, the ethylamine linker is treated with 4-tert-butylbenzoyl chloride in anhydrous THF, yielding the target compound in 65–72% isolated yield after silica gel chromatography. Critical to this step is rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Optimization and Challenges

Resin Loading and Solid-Phase Synthesis

Solid-phase approaches using Marshall linker resins have been explored to streamline purification. However, initial attempts suffered from low resin loading efficiencies (<0.3 mmol/g), which were improved to 0.8 mmol/g by pre-activating the resin with DIC (N,N'-diisopropylcarbodiimide) and DMAP. Impurities arising from residual activating agents necessitated extensive washing with DCM and methanol prior to cleavage.

Byproduct Formation and Mitigation

Common byproducts include N-alkylated sulfonamides (from over-alkylation) and hydrolyzed sulfonamides (due to trace water). Adventitious hydrolysis is minimized by employing molecular sieves and conducting reactions under nitrogen atmosphere. Regioselective alkylation is achieved by using bulky bases like potassium tert-butoxide, which deprotonate the ethylamine nitrogen preferentially over the sulfonamide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.85–3.10 (m, 4H, tetrahydroisoquinoline CH₂), 3.65 (t, J=6.8 Hz, 2H, SO₂NCH₂), 4.45 (q, J=7.2 Hz, 2H, NHCH₂), 7.25–7.50 (m, 7H, aromatic).
  • HRMS : m/z calculated for C₂₃H₃₀N₂O₃S [M+H]⁺ 415.2054, found 415.2056.

Purity and Yield Optimization

Recrystallization from ethyl acetate/hexane (1:3) affords the compound in >98% purity (HPLC). Typical isolated yields range from 58% (Bischler-Napieralski route) to 72% (Pictet-Spengler route), with solid-phase methods yielding 65% after optimization.

Comparative Analysis of Synthetic Routes

Parameter Pictet-Spengler Route Bischler-Napieralski Route Solid-Phase Synthesis
Yield (%) 72 58 65
Purity (%) 98 95 97
Reaction Time (h) 24 48 18
Key Advantage High regioselectivity Flexible substitution Ease of purification

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, influencing various signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Target/Activity Tanimoto Similarity*
4-tert-Butyl-N-[2-(TIQ-sulfonyl)ethyl]benzamide C₂₃H₂₉N₂O₃S ~417.5 tert-Butyl, sulfonamide Not specified (structural analog) Reference
Compound 1 (MGAT2 inhibitor) C₂₃H₂₉FN₂O₂S 417.20 Fluorophenyl, cyclopentylpropyl MGAT2 inhibition N/A
Compound 11 (Kv1.1–1.2 inhibitor) C₁₈H₁₉N₂O₃S ~362.4 Fluorine, sulfonamide Kv1.1–1.2 blockade 0.7
2-Fluoro analog () C₁₈H₁₉FN₂O₃S 362.4 Fluorine, sulfonamide Not specified N/A

*Tanimoto similarity calculated relative to 4-tert-butyl analog.

Non-Sulfonamide Benzamides

Benzamides lacking the sulfonamide-tetrahydroisoquinoline scaffold, such as Rip-B and Rip-D (), demonstrate the role of alternative substituents:

  • Rip-B : A dimethoxyphenethylamine-linked benzamide (80% yield, melting point: 90°C) with unmodified benzamide core .
  • Rip-D: Incorporates a hydroxy group at the benzamide’s ortho position, reducing yield (34%) but increasing polarity .

P-glycoprotein Modulators

Compound 7h () shares a tetrahydroisoquinoline scaffold but replaces sulfonamide with a triazole-benzamide hybrid. It exhibits potent P-glycoprotein (P-gp) modulation (EC₅₀ = 127.5 nM) and low cytotoxicity (TI >784.3), highlighting how structural variations (e.g., triazole addition) enhance target specificity and safety .

Biological Activity

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H26N2O2S
  • Molecular Weight : 346.49 g/mol
  • CAS Number : 149182-72-9

This compound features a sulfonamide group attached to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:

  • Anticancer Activity : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can improve cognitive function in models of cognitive impairment induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways (e.g., MAPK and PI3K/Akt pathways) that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and T47D breast cancer cell lines.
NeuroprotectionImproved cognitive function in scopolamine-induced memory impairment models.
Anti-inflammatoryShowed potential in reducing inflammatory markers in vitro.

Q & A

Q. How to address discrepancies in solubility measurements across different laboratories?

  • Answer :
  • Standardized protocols : Use USP buffers and controlled temperature/humidity.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena affecting apparent solubility.
  • Cross-lab validation : Share reference samples with collaborators .

Tables of Key Data

Table 1 : Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
SulfonylationClSO₂R, Et₃N, DCM, 0°C75–8590[1,6]
Benzamide CouplingHATU, DIPEA, DMF, rt60–7095[7,13]
Final PurificationSilica gel chromatography (EtOAc/Hexane)>99[6,13]

Table 2 : Biological Activity Data (IC₅₀ Values)

Target EnzymeIC₅₀ (nM)Assay TypeReference
Protease X12 ± 2Fluorescent[1,3]
Kinase Y450 ± 50Radioisotopic[18]
Receptor Z3.2 ± 0.5SPR[3,18]

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